

Application Notes and Protocols: GTPyS Binding Assay with Nociceptin(1-13)amide

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Compound of Interest

Compound Name: Nociceptin (1-13), amide

Cat. No.: B15286068

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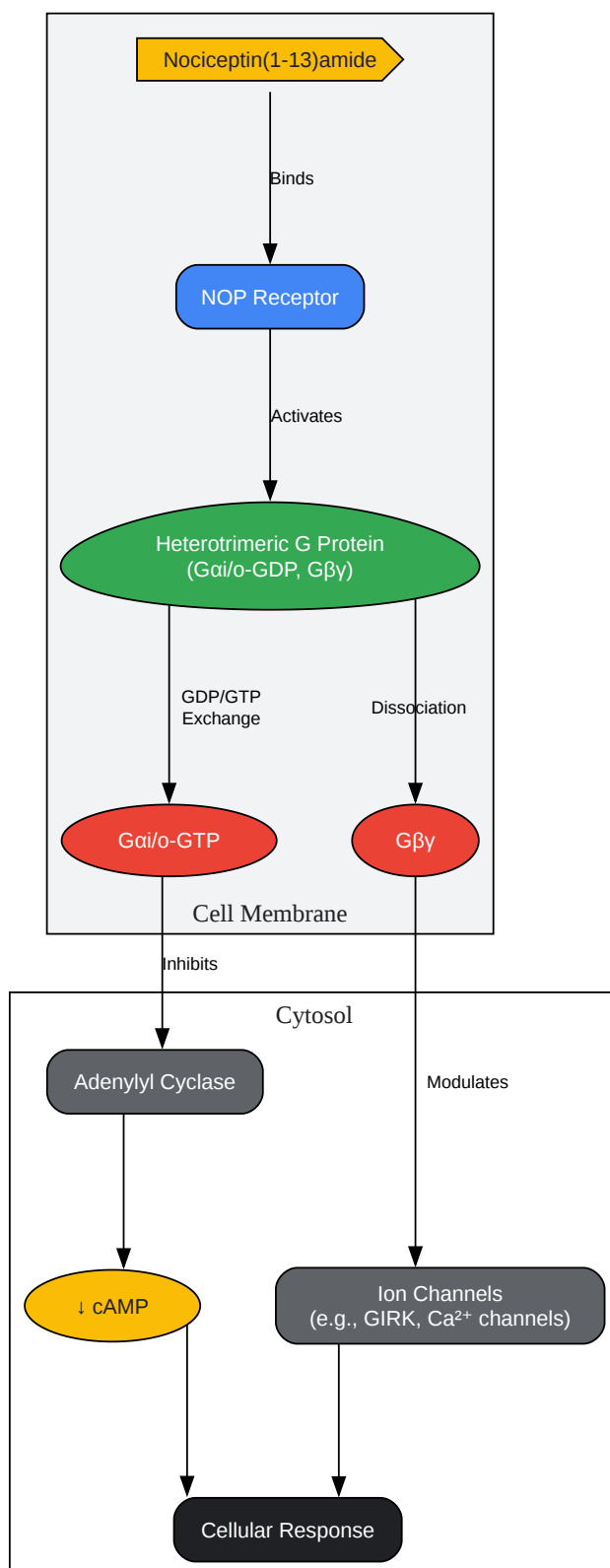
Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a member of the opioid subfamily of G protein-coupled receptors (GPCRs).[1] Its endogenous ligand is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ.[2] The NOP receptor system is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[3] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity.[1] Nociceptin(1-13)amide is a potent and selective agonist of the NOP receptor, making it a valuable tool for studying the pharmacology and signaling of this receptor system.[4]

The GTPyS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs).[5] It relies on the principle that agonist binding to a GPCR promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G α subunit of the heterotrimeric G protein.[6] The assay utilizes a non-hydrolyzable GTP analog, [35 S]GTPyS, which, upon binding to the G α subunit, accumulates and can be quantified.[6] This provides a direct measure of G protein activation, an early event in the GPCR signaling cascade.[6][7] This application note provides a detailed protocol for performing a GTPyS binding assay using Nociceptin(1-13)amide to characterize its activity at the NOP receptor.

Signaling Pathway

Upon agonist binding, such as Nociceptin(1-13)amide, the NOP receptor undergoes a conformational change that facilitates the activation of associated heterotrimeric G proteins, primarily of the Gi/o family.[1][8] This activation involves the exchange of GDP for GTP on the G α subunit, leading to the dissociation of the G α -GTP and G $\beta\gamma$ subunits. These dissociated subunits then modulate the activity of various downstream effectors. For instance, the activated G α i/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The G $\beta\gamma$ subunits can modulate the activity of ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[1]



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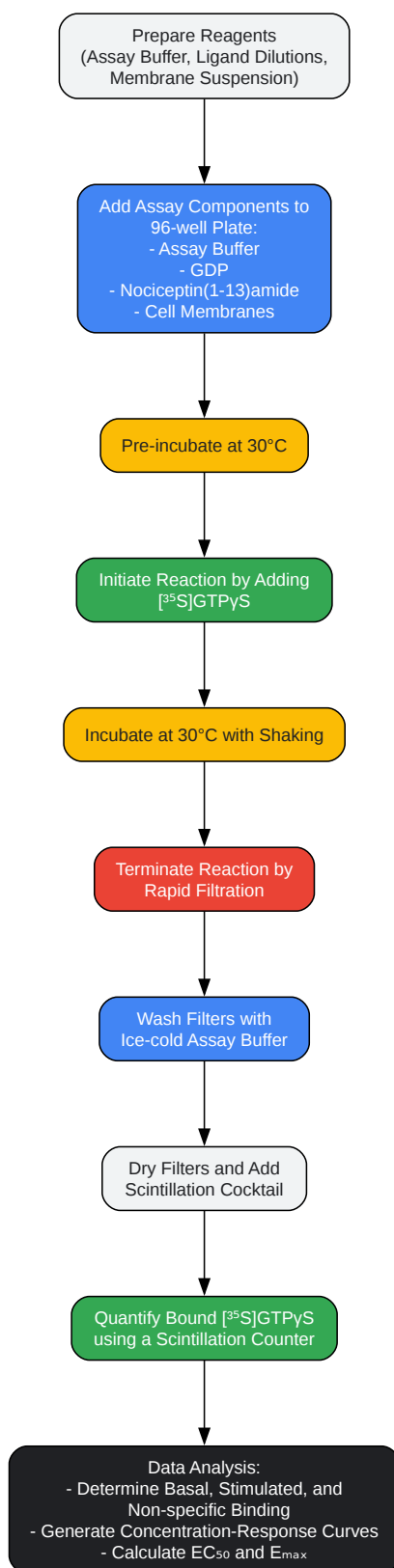
Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

Materials and Reagents

- Membranes: Cell membranes prepared from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP).
- Ligand: Nociceptin(1-13)amide (Tocris, Bachem, or equivalent).
- Radioligand: [³⁵S]GTPγS (PerkinElmer or equivalent).
- Unlabeled GTPγS: (Sigma-Aldrich or equivalent).
- GDP: Guanosine 5'-diphosphate sodium salt (Sigma-Aldrich or equivalent).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA.
- Scintillation Cocktail: (PerkinElmer or equivalent).
- 96-well Filter Plates: (e.g., Millipore Multiscreen).
- Plate Scintillation Counter: (e.g., MicroBeta or TopCount).

Experimental Workflow



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Caption: GTPyS Binding Assay Workflow.

Detailed Protocol

- Preparation of Reagents:
 - Prepare the assay buffer and store it at 4°C.
 - Prepare a stock solution of Nociceptin(1-13)amide in a suitable solvent (e.g., water or DMSO) and create a serial dilution series to generate a concentration-response curve (e.g., 10^{-11} M to 10^{-5} M).
 - Prepare a stock solution of unlabeled GTPyS (10 mM) for determining non-specific binding.
 - Prepare a stock solution of GDP (1 mM).
 - Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final concentration of 5-20 µg of protein per well.
- Assay Setup:
 - To each well of a 96-well plate, add the following components in order:
 - Assay Buffer
 - GDP to a final concentration of 10-100 µM.
 - Increasing concentrations of Nociceptin(1-13)amide for the concentration-response curve.
 - For determining non-specific binding, add unlabeled GTPyS to a final concentration of 10 µM.
 - For determining basal binding, add vehicle instead of the agonist.
 - Add the cell membrane suspension.
 - The final assay volume should be 100-200 µL.
- Pre-incubation:

- Pre-incubate the plate at 30°C for 15-30 minutes.
- Initiation and Incubation:
 - Initiate the reaction by adding [³⁵S]GTPyS to a final concentration of 0.05-0.1 nM.
 - Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Termination and Filtration:
 - Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
 - Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Dry the filter plate completely.
 - Add scintillation cocktail to each well.
 - Seal the plate and count the radioactivity in a plate scintillation counter.

Data Presentation and Analysis

The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), is used to determine the amount of [³⁵S]GTPyS bound to the G proteins.

- Basal Binding: CPM in the absence of agonist.
- Stimulated Binding: CPM in the presence of Nociceptin(1-13)amide.
- Non-specific Binding (NSB): CPM in the presence of 10 µM unlabeled GTPyS.
- Specific Binding: Total Binding - NSB.
- % Stimulation over Basal: $((\text{Stimulated Binding} - \text{Basal Binding}) / \text{Basal Binding}) \times 100$.

The data should be plotted as the percentage of specific binding or stimulation over basal against the logarithm of the Nociceptin(1-13)amide concentration. A sigmoidal concentration-response curve can then be fitted using non-linear regression to determine the potency (EC_{50}) and efficacy (E_{max}) of the agonist.

Representative Data

The following table summarizes typical quantitative data for Nociceptin(1-13)amide and related compounds in GTPyS binding assays.

Compound	Receptor	Assay Type	Parameter	Value	Reference
Nociceptin(1-13)amide	Human NOP	[³⁵ S]GTPyS Binding	pEC ₅₀	7.9	[4]
Nociceptin(1-13)amide	Rat Forebrain	Binding	K _i (nM)	0.75	[4]
N/OFQ(1-13)-NH ₂	Human NOP	[³⁵ S]GTPyS Binding	pEC ₅₀	8.12 - 8.60	[9]
[F/G]N/OFQ(1-13)-NH ₂	Human NOP	[³⁵ S]GTPyS Binding	pEC ₅₀	7.23 - 7.72	[9]
cyclo[D-Asp ⁷ ,Lys ¹⁰]N/OFQ(1-13)NH ₂	Human NOP	[³⁵ S]GTPyS Binding	EC ₅₀ (nM)	1.6	[10]
cyclo[Asp ⁶ ,Lys ¹⁰]N/OFQ(1-13)NH ₂	Human NOP	[³⁵ S]GTPyS Binding	EC ₅₀ (nM)	4.1	[10]

Conclusion

The GTPyS binding assay is a robust and reliable method for characterizing the functional activity of agonists at the NOP receptor.[7] This application note provides a comprehensive protocol for utilizing this assay with Nociceptin(1-13)amide, a key research tool for investigating the NOP receptor system. The detailed methodology and data analysis guidelines will enable

researchers, scientists, and drug development professionals to effectively assess the potency and efficacy of novel compounds targeting this important therapeutic target.

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